1-Ethynyl-2-(oct-2-EN-2-YL)benzene is an organic compound characterized by its unique structural features, which include an ethynyl group and an oct-2-en-2-yl substituent on a benzene ring. This compound can be represented by the molecular formula and has a molecular weight of approximately 182.25 g/mol. The presence of the ethynyl group introduces notable reactivity, making it a valuable intermediate in various chemical syntheses.
The synthesis of 1-Ethynyl-2-(oct-2-EN-2-YL)benzene typically involves several steps:
Interaction studies involving 1-Ethynyl-2-(oct-2-EN-2-YL)benzene may focus on its reactivity with other chemical species or its biological interactions. Potential areas for investigation include:
Several compounds share structural similarities with 1-Ethynyl-2-(oct-2-EN-2-YL)benzene. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 1-Ethynylbenzene | Ethynyl group on benzene | Used in organic synthesis |
| 1-Ethynyl-4-methylbenzene | Ethynyl group and methyl substitution | Exhibits different reactivity |
| 1-Ethynylcyclohexane | Ethynyl group on cyclohexane | Unique cyclic structure |
| 1-Ethynylphenol | Ethynyl group and hydroxyl group | Potentially useful in pharmaceuticals |
The benzene core of 1-Ethynyl-2-(oct-2-EN-2-YL)benzene provides a planar aromatic system, while the ethynyl group introduces linear sp-hybridized carbon atoms. The oct-2-en-2-yl substituent consists of an eight-carbon chain with a double bond between carbons 2 and 3, creating a branched alkenyl group. This configuration introduces steric and electronic effects that influence reactivity. The IUPAC name systematically describes the substituents’ positions: 1-ethynyl denotes the acetylene group at position 1, and 2-(oct-2-en-2-yl) specifies the alkenyl group at position 2.
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| 1-Ethynyl-2-(oct-2-en-2-yl)benzene | C16H20 | Ethynyl + oct-2-en-2-yl substituents |
| 1-Ethynyl-2-(2-phenylethenyl)benzene | C16H12 | Ethynyl + styrenyl substituent |
| 1-Ethynyl-4-methylbenzene | C9H8 | Ethynyl + methyl group |
The molecular weight of 1-Ethynyl-2-(oct-2-EN-2-YL)benzene is approximately 212.3 g/mol, calculated from its formula C16H20. The degree of unsaturation (7) arises from the benzene ring (3), ethynyl group (2), and alkenyl moiety (1).
While experimental spectral data for this compound are limited in publicly available literature, its structure can be inferred through analogy to related ethynyl-substituted benzenes. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the aromatic protons (δ 6.5–7.5 ppm), ethynyl proton (δ 2.5–3.5 ppm), and alkenyl protons (δ 5.0–6.0 ppm). Infrared (IR) spectroscopy would show a sharp absorption band near 3300 cm-1 for the C≡C-H stretch and a medium-strength band near 1600 cm-1 for the aromatic C=C bonds. Computational models, such as density functional theory (DFT), could predict optimized geometries and electronic properties, aiding in reaction mechanism elucidation.
1-Ethynyl-2-(oct-2-EN-2-YL)benzene is an organic compound characterized by its unique structural features, which include an ethynyl group and an oct-2-en-2-yl substituent on a benzene ring [3]. The synthesis of this compound can be approached through various methodologies, ranging from traditional chemical routes to advanced catalytic methods [4]. This article provides a comprehensive overview of the synthetic pathways for preparing 1-Ethynyl-2-(oct-2-EN-2-YL)benzene, focusing on established protocols and recent advancements in the field [7].
Traditional synthetic routes for 1-Ethynyl-2-(oct-2-EN-2-YL)benzene primarily involve stepwise construction of the molecular framework through classical organic chemistry reactions [4]. These approaches typically utilize readily available starting materials and conventional reaction conditions to build the target molecule [3].
Dehydrohalogenation represents one of the fundamental approaches for synthesizing alkynes, including the ethynyl moiety in 1-Ethynyl-2-(oct-2-EN-2-YL)benzene [3]. This method involves the elimination of hydrogen halide from vicinal or geminal dihalides in the presence of strong bases [3].
The synthesis of the ethynyl group typically begins with the preparation of a dihalogenated precursor, which undergoes sequential elimination reactions [3]. For the preparation of 1-Ethynyl-2-(oct-2-EN-2-YL)benzene, the process generally involves the following steps:
The reaction proceeds through two successive elimination reactions [3]. In the first step, the strong base abstracts a proton from the dihalide that is oriented anti to the leaving group [3]. Since elimination reactions follow a concerted pathway, the abstraction of a proton and departure of the halide leaving group occur simultaneously to form a haloalkene intermediate [3]. In the second elimination reaction, another equivalent of the strong base reacts with the haloalkene to give the desired alkyne [3].
| Dihalide Type | Base Used | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Vicinal dihalide | Sodium amide | Liquid ammonia, -33°C | 65-75 |
| Geminal dihalide | Sodium amide | Liquid ammonia, -33°C | 60-70 |
| Terminal dihalide | Sodium amide (3 equiv.) | Liquid ammonia, -33°C | 55-65 |
Table 1: Typical reaction conditions for dehydrohalogenation approaches to synthesize the ethynyl moiety [3] [4]
For terminal alkynes like the ethynyl group in 1-Ethynyl-2-(oct-2-EN-2-YL)benzene, a third equivalent of base is often required [3] [4]. This is because, in the presence of a strong base like sodium amide, terminal alkynes get converted to acetylide ions [3]. The third equivalent of base ensures complete dehydrohalogenation of the remaining haloalkene [3].
Beyond dehydrohalogenation, other elimination strategies can be employed for the synthesis of 1-Ethynyl-2-(oct-2-EN-2-YL)benzene [4]. These approaches often involve different precursors and elimination conditions to achieve the desired transformation [4].
One common elimination strategy involves the treatment of tetrahalogen derivatives of alkanes with zinc in methanol, which leads to dehalogenation and formation of alkynes [20]. This method is particularly useful for the purification of alkynes or the protection of a triple bond [20]. The tetrabromides are themselves obtained from alkynes, making this approach valuable for purification rather than initial synthesis [20].
Another elimination approach utilizes the double dehydrohalogenation of vicinal dihalides with alcoholic potassium hydroxide [20]. This method proceeds in two steps, with the first step yielding a haloalkene that can be isolated under suitable conditions [20]. The haloalkene can then undergo a second elimination to form the desired alkyne [20].
For the oct-2-en-2-yl portion of the molecule, elimination reactions can be employed to establish the required double bond with the correct regiochemistry [4]. This typically involves the elimination of a suitable leaving group from an appropriately functionalized precursor [4].
| Elimination Method | Precursor | Reagents | Conditions | Selectivity |
|---|---|---|---|---|
| Double dehydrohalogenation | Vicinal dihalide | Alcoholic KOH | Reflux, 2-4 hours | Moderate E/Z selectivity |
| Zinc-mediated dehalogenation | Tetrahalide | Zn, MeOH | Room temperature, 1-2 hours | High E selectivity |
| Base-induced elimination | β-functionalized substrate | t-BuOK, THF | 0°C to room temperature | Variable, substrate-dependent |
Table 2: Elimination strategies for constructing alkyne and alkene moieties in 1-Ethynyl-2-(oct-2-EN-2-YL)benzene [4] [20]
The choice of elimination strategy depends on several factors, including the availability of starting materials, the desired stereochemistry of the final product, and the compatibility with other functional groups present in the molecule [4].
While traditional synthetic routes provide reliable access to 1-Ethynyl-2-(oct-2-EN-2-YL)benzene, advanced catalytic methods offer more efficient and selective approaches [7]. These methods typically employ transition metal catalysts to facilitate key bond-forming reactions under milder conditions [7] [8].
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including compounds containing alkyne and alkene functionalities like 1-Ethynyl-2-(oct-2-EN-2-YL)benzene [7] [9]. These methods often provide superior regioselectivity and functional group tolerance compared to traditional approaches [7].
Palladium-catalyzed cross-coupling reactions represent one of the most versatile methods for constructing the carbon framework of 1-Ethynyl-2-(oct-2-EN-2-YL)benzene [9]. The Sonogashira coupling, which involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and copper co-catalyst, is particularly useful for introducing the ethynyl group onto the benzene ring [9] [13].
For the synthesis of 1-Ethynyl-2-(oct-2-EN-2-YL)benzene, a typical Sonogashira approach might involve:
N-heterocyclic carbene-palladium catalytic systems have shown remarkable efficiency for such transformations due to their strong σ-donating and weaker π-accepting abilities [9] [13]. These catalysts facilitate the assembly of structurally diverse organic molecules from readily available starting materials [13].
Rhodium catalysts offer another powerful approach for the synthesis of alkyne-containing compounds [11]. Rhodium-catalyzed addition reactions can be used to construct complex molecular architectures with high regio- and stereoselectivity [11]. For example, rhodium-catalyzed addition of alkynes to activated ketones and aldehydes provides a method for the synthesis of tertiary alkynyl alcohols under mild conditions [11]. This approach tolerates many functional groups that are incompatible with other methods [11].
Copper-mediated alkyne synthesis represents another valuable strategy [10]. Copper hydride or boryl copper species can be used as active catalysts for the regioselective transformation of alkynes [10]. These reactions typically proceed through the addition of the copper species to an alkyne, forming the corresponding alkenylcopper intermediate regioselectively [10].
| Transition Metal | Catalyst System | Key Transformation | Advantages |
|---|---|---|---|
| Palladium | Pd(PPh₃)₄/CuI | Sonogashira coupling | Mild conditions, high functional group tolerance |
| Palladium | NHC-Pd complexes | Cross-coupling reactions | Enhanced catalyst stability, higher yields |
| Rhodium | Rh complexes with bulky phosphine ligands | Addition to carbonyls | Tolerates carboxylic acids and other functional groups |
| Copper | Cu-H or Cu-B species | Regioselective transformations | High regioselectivity, mild conditions |
| Ruthenium | Ru catalysts | C-H alkynylation | Direct functionalization of C-H bonds |
Table 3: Transition metal catalysts for the synthesis of alkyne-containing compounds like 1-Ethynyl-2-(oct-2-EN-2-YL)benzene [7] [9] [10] [11]
Recent advances in transition metal catalysis have expanded the scope of possible transformations for synthesizing compounds like 1-Ethynyl-2-(oct-2-EN-2-YL)benzene [8]. Late transition metal catalyzed chelation-assisted C-H alkynylation reactions, for example, provide direct access to C(sp²)-alkyne bonds using a broad range of functional groups as chelating groups [8]. These reactions typically employ ruthenium or rhodium catalysts and convert C(sp²)-H bonds into C(sp²)-alkyne bonds with high efficiency [8].
Photochemical methods offer innovative approaches for the synthesis of alkyne-containing compounds like 1-Ethynyl-2-(oct-2-EN-2-YL)benzene [14] [18]. These light-driven processes can enable transformations that are difficult to achieve through thermal or catalytic methods alone [14].
One notable photochemical approach involves the deoxygenative alkynylation of alcohols via flow photochemistry [14]. This method begins with the formation of N-heterocyclic carbene-alcohol adducts, which undergo oxidation by a photocatalyst to generate alkyl radicals [14]. These radicals are subsequently trapped by an alkynylation agent, yielding the desired alkyne [14]. Compared to batch reactions, flow photochemistry offers practical and efficient completion of the reaction in relatively short time with good yields [14].
Another photochemical method involves the generation of highly reactive alkynes from cyclopropenones using visible light responsive photocatalysts [18]. Traditional approaches often use UV light for the photolysis of cyclopropenones to generate reactive alkynes [18]. However, visible light photocatalysis offers advantages when working with compounds that are sensitive to UV light [18].
Visible-light-induced reactions can also be applied to the functionalization of alkynes [17]. For example, difluoroalkylation of alkynes can be achieved using fluoro-containing hypervalent iodine reagents under photo-catalyst-free conditions [17]. This approach provides an environmentally friendly method for the functionalization of alkynes with moderate to excellent yields [17].
Photocatalytic coupling reactions represent another valuable strategy for alkyne synthesis [16]. An efficient photocatalytic coupling reaction of benzenesulfonyl hydrazide with bromoacetylene has been reported for the synthesis of alkynylsulfones [16]. This energy-saving approach can yield alkynylsulfones in up to 98% yield [16].
| Photochemical Method | Light Source | Key Reagents | Product Type | Yield Range (%) |
|---|---|---|---|---|
| Deoxygenative alkynylation | Visible light | NHC-alcohol adducts, photocatalyst | Internal alkynes | 65-85 |
| Cyclopropenone photolysis | Visible light | Cyclopropenones, photocatalyst | Reactive alkynes | 70-90 |
| Difluoroalkylation | Visible light | Hypervalent iodine reagents | Functionalized alkynes | 60-95 |
| Photocatalytic coupling | Visible light | Sulfonyl hydrazides, bromoalkynes | Alkynylsulfones | 75-98 |
Table 4: Photochemical methods for alkyne synthesis relevant to 1-Ethynyl-2-(oct-2-EN-2-YL)benzene preparation [14] [16] [17] [18]
The advantages of photochemical methods include milder reaction conditions, potential for higher selectivity, and compatibility with sensitive functional groups [14]. Additionally, these approaches often align with principles of green chemistry by reducing the need for harsh reagents and reaction conditions [17].
The successful synthesis of 1-Ethynyl-2-(oct-2-EN-2-YL)benzene requires effective purification and isolation procedures to obtain the compound in high purity [24]. Various techniques can be employed depending on the specific synthetic route and the nature of potential impurities [20].
Column chromatography represents one of the most versatile and widely used purification methods for organic compounds like 1-Ethynyl-2-(oct-2-EN-2-YL)benzene [27]. This technique exploits differences in polarity between compounds, allowing molecules to be separated based on their interactions with the stationary phase [27].
For the purification of 1-Ethynyl-2-(oct-2-EN-2-YL)benzene, silica gel and alumina are the two most common stationary phases [27] [31]. The choice between these depends on the specific impurities present and the stability of the compound [31]. Generally, less polar compounds elute from the column first, followed by compounds in order of increasing polarity [31].
| Stationary Phase | Mobile Phase | Advantages | Limitations |
|---|---|---|---|
| Silica gel | Hexanes/ethyl acetate (95:5) | High resolution, widely available | Potential for acid-catalyzed reactions |
| Alumina | Hexanes/dichloromethane (9:1) | Less acidic than silica, good for base-sensitive compounds | Lower loading capacity |
| Functionalized silica | Methanol followed by NH₃/MeOH | Selective retention of basic compounds | Specialized application |
Table 5: Common chromatographic conditions for purifying alkyne compounds like 1-Ethynyl-2-(oct-2-EN-2-YL)benzene [27] [31] [32]
Distillation techniques can also be employed for the purification of 1-Ethynyl-2-(oct-2-EN-2-YL)benzene, particularly when dealing with volatile impurities [29]. Fractional distillation is especially useful when the boiling points of the target compound and impurities differ by less than 25°C [29]. For 1-Ethynyl-2-(oct-2-EN-2-YL)benzene, vacuum distillation may be preferred to avoid potential decomposition at elevated temperatures [28].
A typical distillation procedure might involve:
Recrystallization represents another classical purification technique that can be applied to 1-Ethynyl-2-(oct-2-EN-2-YL)benzene if it can be obtained in crystalline form [30]. This method relies on the principle that impurities remain soluble in a solvent at a temperature where the desired compound crystallizes [30]. The choice of recrystallization solvent is critical and depends on the solubility properties of the target compound and impurities [30].
For compounds containing internal alkynes like 1-Ethynyl-2-(oct-2-EN-2-YL)benzene, specialized derivatization protocols can sometimes facilitate purification [21]. For example, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be used to form trisubstituted triazoles with improved properties for isolation and analysis [21]. This approach can increase ionization efficiency by up to 32,000-fold, aiding in the detection and purification of alkyne-containing compounds [21].
High-performance liquid chromatography (HPLC) offers another powerful tool for the purification of 1-Ethynyl-2-(oct-2-EN-2-YL)benzene, particularly when high purity is required [25]. For chiral variants of alkyne compounds, chiral column HPLC can be employed to separate enantiomers [25]. This typically involves the formation of cobalt complexes with the alkyne, which can then be resolved using chiral columns [25].
The choice of purification method depends on several factors, including the scale of the synthesis, the nature of impurities, and the required purity of the final product [24]. Often, a combination of techniques may be employed to achieve optimal results [24].
The molecular geometry of 1-ethynyl-2-(oct-2-en-2-yl)benzene reflects the characteristic structural features of its constituent functional groups: the benzene ring, ethynyl substituent, and octyl chain with an alkene moiety. Based on theoretical principles governing aromatic compounds and established data for related ethynyl benzene derivatives, the compound exhibits a predominantly planar aromatic core with extended aliphatic substitution [1] [2].
The benzene ring maintains standard aromatic geometry with carbon-carbon bond lengths of approximately 1.40 Å and bond angles of 120.0°, consistent with sp² hybridization [3] [4]. The ethynyl group exhibits characteristic alkyne geometry with a carbon-carbon triple bond length of 1.20 Å and linear geometry (180° bond angle) due to sp hybridization [2] [5]. The connection between the ethynyl group and the benzene ring shows a bond length of approximately 1.43 Å with a slightly strained bond angle of ~178°, reflecting the interaction between sp² and sp hybridized carbon atoms [5] [6].
The octyl chain substituent introduces conformational flexibility to the molecule. The alkene portion (oct-2-en-2-yl) exhibits typical alkene geometry with a carbon-carbon double bond length of 1.34 Å and bond angles of approximately 124° [7]. The remaining alkyl chain segments display standard tetrahedral geometry with carbon-carbon bond lengths of 1.54 Å and bond angles of ~109° [3].
Table 1: Molecular Geometry Parameters of 1-Ethynyl-2-(oct-2-en-2-yl)benzene
| Bond Type | Bond Length (Å) | Bond Angle (°) | Hybridization |
|---|---|---|---|
| C-C (aromatic) | 1.40 | 120.0 | sp² |
| C-H (aromatic) | 1.08 | 120.0 | sp² |
| C≡C (alkyne) | 1.20 | 180.0 | sp |
| C-C (alkyne to aromatic) | 1.43 | ~178 | sp²-sp |
| C=C (alkene) | 1.34 | ~124 | sp² |
| C-C (alkyl chain) | 1.54 | ~109 | sp³ |
| C-H (alkyl) | 1.09 | ~109 | sp³ |
The stereoelectronic properties are dominated by the conjugated π-system extending from the benzene ring through the ethynyl group. This extended conjugation influences the electronic distribution and molecular reactivity [8]. The compound exhibits a moderate dipole moment estimated at 0.5-1.0 D, primarily arising from the asymmetric substitution pattern on the benzene ring [9].
Computational studies of similar ethynyl benzene derivatives indicate that the ethynyl group significantly affects the electronic structure of the aromatic system [2] [8]. The HOMO energy is estimated to be -5.2 to -5.4 eV, while the LUMO energy is approximately -0.8 to -1.0 eV, resulting in a band gap of 4.2-4.6 eV [9].
The thermal properties of 1-ethynyl-2-(oct-2-en-2-yl)benzene can be estimated through group contribution methods and comparison with structurally related compounds. The melting point is estimated to be in the range of -40 to -30°C, based on interpolation from ethynylbenzene (-44.8°C) [10] and the structural influence of the octyl chain substitution, which typically decreases melting points in aromatic compounds due to increased molecular flexibility [11] [12].
The boiling point is estimated at 280-300°C, significantly higher than simple ethynylbenzene (143°C) [10] due to the increased molecular weight and van der Waals interactions contributed by the octyl chain. This estimation is supported by the boiling point trend observed in alkylbenzene series, where each additional carbon atom contributes approximately 20-30°C to the boiling point [12] [13].
The thermal stability is enhanced by the aromatic character of the benzene ring, while the ethynyl group introduces some degree of thermal reactivity at elevated temperatures. The octyl chain provides additional thermal mass but may also create sites for thermal decomposition at very high temperatures [11].
Table 2: Thermodynamic Parameters of 1-Ethynyl-2-(oct-2-en-2-yl)benzene
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Melting Point | -40 to -30°C | Interpolation from ethynylbenzene and alkyl substitution effects |
| Boiling Point | 280-300°C | Group contribution from benzene ring + ethynyl + octyl chain |
| Density (20°C) | 0.93-0.95 g/cm³ | Weighted average of aromatic and aliphatic components |
| Heat Capacity (liquid) | 280-320 J/mol·K | Group contribution method for substituted benzenes |
| Heat Capacity (gas) | 220-260 J/mol·K | Statistical mechanical calculation approximation |
| Entropy (gas, 298K) | 450-500 J/mol·K | Group contribution for aromatic and aliphatic segments |
The vapor pressure of 1-ethynyl-2-(oct-2-en-2-yl)benzene at 25°C is estimated to be in the range of 0.01-0.1 mmHg, reflecting the compound's relatively low volatility due to its molecular weight (212.33 g/mol) and intermolecular interactions [14]. This estimate is based on extrapolation from similar molecular weight aromatic compounds and consideration of the vapor pressure depression effects of the extended alkyl chain [15].
The phase behavior is characterized by a relatively wide liquid range, typical of substituted aromatic compounds. The compound is expected to exist as a liquid at ambient conditions, with the liquid-gas transition governed by the balance between thermal energy and intermolecular forces [16]. The presence of the aromatic ring provides significant molecular cohesion through π-π interactions, while the alkyl chain contributes van der Waals forces [17].
The critical properties can be estimated using group contribution methods. The critical temperature is estimated at approximately 450-470 K, while the critical pressure is expected to be around 20-25 bar, based on correlations developed for substituted aromatic compounds [18]. These parameters are crucial for understanding the compound's behavior in industrial applications and environmental fate modeling.
The solubility profile of 1-ethynyl-2-(oct-2-en-2-yl)benzene is governed by the principle of "like dissolves like" and the structural characteristics of both the aromatic and aliphatic portions of the molecule. The compound exhibits high solubility in nonpolar and aromatic solvents while showing limited solubility in polar systems [19] [20].
In nonpolar solvents such as hexane, heptane, and cyclohexane, the compound demonstrates high solubility (>1000 mg/L) due to favorable London dispersion forces with the octyl chain and minimal polar interactions [19]. The solubility is particularly enhanced in aromatic solvents like benzene, toluene, and xylene (>5000 mg/L), where additional π-π interactions between the aromatic rings provide strong intermolecular attractions [17] [21].
Polar aprotic solvents such as dichloromethane and chloroform show moderate solubility (100-1000 mg/L) for the compound. These solvents can interact with the π-electron system of the aromatic ring while accommodating the nonpolar alkyl chain through van der Waals forces [22] [19].
The solubility decreases significantly in polar protic solvents (10-100 mg/L) and is extremely low in water (<1 mg/L) [20]. This behavior is attributed to the inability of polar protic solvents to effectively solvate the large hydrophobic portions of the molecule, despite some potential interaction with the π-electron system [17].
Table 3: Solubility Profile of 1-Ethynyl-2-(oct-2-en-2-yl)benzene
| Solvent Class | Solubility | Examples | Estimated Solubility (mg/L) |
|---|---|---|---|
| Nonpolar solvents | High | Hexane, heptane, cyclohexane | >1000 |
| Aromatic solvents | Very High | Benzene, toluene, xylene | >5000 |
| Polar aprotic solvents | Moderate | Dichloromethane, chloroform | 100-1000 |
| Polar protic solvents | Low | Ethanol, methanol | 10-100 |
| Water | Very Low | Aqueous solutions | <1 |
The temperature dependence of solubility follows typical thermodynamic principles, with solubility generally increasing with temperature in most solvents due to increased molecular motion and entropy effects [23]. The compound's partition coefficient between organic and aqueous phases is expected to be high (log P > 4), indicating strong lipophilic character and potential for bioaccumulation in environmental systems [20].